2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound with the CAS Number: 2567503-54-0 . It has a molecular weight of 193.2 . It is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves aprotic double Michael addition . For instance, the synthesis of 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves the reaction of 3-methyl-2-cyclohexen-1-one with methyl (E)-crotonate . The ester is then hydrolyzed to yield the carboxylic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) . This indicates the presence of a cyano group (-CN), a carboxylic acid group (-COOH), and a bicyclic octane ring in the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research on bicyclic compounds similar to "2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid" demonstrates their versatility in organic synthesis. For instance, base-induced solvolyses of bicyclic α,α′-dichloro ketones have been studied, showing mechanisms that include enolization/ionization, leading to various bicyclic α-oxo-acetals. These processes highlight the potential of bicyclic compounds in synthesizing complex organic molecules through rearrangements and solvolysis reactions (Föhlisch et al., 2001).
Material Science Applications
Bicyclic compounds have been explored for their properties in material science, particularly in the development of liquid crystal materials. For example, laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates have been synthesized, showing significant potential in creating low melting esters with large nematic ranges, which are crucial for electrooptical applications (Gray & Kelly, 1981).
Molecular Structure Analysis
The study of the molecular structure of bicyclic compounds related to "this compound" has provided valuable insights into their conformation and potential applications. For instance, the conformationally restricted nonchiral pipecolic acid analogues have been synthesized, showcasing practical approaches to obtaining bicyclic compounds with specific structural features. These compounds have applications ranging from chiral auxiliary in asymmetric syntheses to the exploration of their biological activity (Radchenko et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJRKUNPLQUTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1CC2=O)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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